molecular formula C9H9NO B2508679 1-methyl-1H-indol-6-ol CAS No. 130570-60-4

1-methyl-1H-indol-6-ol

Cat. No.: B2508679
CAS No.: 130570-60-4
M. Wt: 147.177
InChI Key: OOOVRUXKQGYTPJ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-6-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which are compounds derived from plants. The structure of this compound consists of a benzene ring fused to a pyrrole ring with a hydroxyl group at the sixth position and a methyl group at the first position.

Biochemical Analysis

Biochemical Properties

1-methyl-1H-indol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be involved in the enantioselective preparation of β-aryloxy-β-keto esters via chlorination of β-keto esters and subsequent SN2 reactions with phenols

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives can act as ligands for multiple receptors, influencing signal transduction pathways and cellular responses . The binding interactions of this compound with biomolecules are critical for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in in vitro and in vivo experiments . Understanding the temporal effects of this compound is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects . For example, indole derivatives have been shown to inhibit the release of GLP-1 at certain concentrations while enhancing its release at others . Understanding the dosage effects of this compound is essential for determining its therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, indole derivatives can be metabolized through pathways involving tryptophan degradation, leading to the production of bioactive metabolites . Understanding the metabolic pathways of this compound is crucial for elucidating its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, indole derivatives can be transported across cell membranes through specific transporters, affecting their intracellular concentration and activity . Understanding the transport and distribution of this compound is critical for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives can localize to the nucleus, mitochondria, or other organelles, influencing their biological activity and therapeutic effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indol-6-ol can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a suitable phenylhydrazine derivative and a methyl-substituted aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The indole ring can be reduced to form indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products:

    Oxidation: Formation of 1-methyl-1H-indole-6-one.

    Reduction: Formation of 1-methylindoline-6-ol.

    Substitution: Formation of halogenated derivatives such as 1-methyl-6-bromo-1H-indol-6-ol.

Scientific Research Applications

1-Methyl-1H-indol-6-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Methylindole: Lacks the hydroxyl group at the sixth position, resulting in different chemical reactivity and biological activity.

    6-Hydroxyindole: Lacks the methyl group at the first position, affecting its solubility and interaction with molecular targets.

    Indole-3-acetic acid: A plant hormone with a carboxyl group at the third position, used in plant growth regulation.

Uniqueness: 1-Methyl-1H-indol-6-ol is unique due to the presence of both the hydroxyl group and the methyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

1-methylindol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-5-4-7-2-3-8(11)6-9(7)10/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOVRUXKQGYTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Methyl-1H-indol-6-yl-boronic acid (1.4 g, 8.0 mmol) was dissolved in ether (25 mL). Hydrogen peroxide (15%, 6 mL) was added over 5 minutes and the reaction mixture was stirred at room temperature for 1 h. The mixture was extracted with NaOH (1N, 2×50 mL) and the aqueous extracts were washed with ether (2×50 mL). The aqueous layers were cooled to 0° C. and acidified to pH 4.0 with 6 N HCl. The mixture was extracted with ether (3×100 mL) and the organic extracts were washed with water. The organic extracts were dried (MgSO4), filtered through a pad of silica gel and the pad was washed with ether (100 mL). After the filtrate was concentrated, the residue was chromatographed over silica gel with 10% to 20% ethyl acetate/hexanes to give 1-methyl-1H-indol-6-ol as a yellow solid (0.56 g, 47%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture constituted by 0.24 mole (57 g) 6-benzyloxy-1-methylindole, 5.7 g 10% palladium-on-charcoal, 114 ml cyclohexane and 170 ml 96° ethanol is heated for 30 minutes under reflux. It is filtered hot in order to remove the catalyst. After evaporation of the filtrate under vacuum, an oil is obtained which, when dissolved in isopropyl ether, leads after evaporation to dryness to the desired product. It melts at 74° C.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The mixture consisting of 0.24 mole (57 g) of 6-benzyloxy-1-methylindole, 5.7 g of 10% palladium-on-charcoal, 114 ml of cyclohexene and 170 ml of 96% ethanol is heated for 30 minutes under reflux. The mixture is filtered hot to remove the catalyst. After evaporation of the filtrate under vacuum, an oil is obtained which, dissolved in isopropyl ether, gives the desired product after evaporation to dryness. It melts at 74° C.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5.7 g
Type
catalyst
Reaction Step Five

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